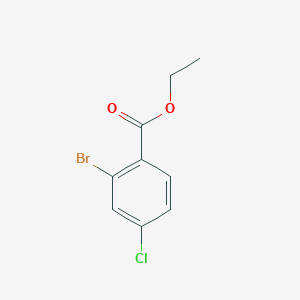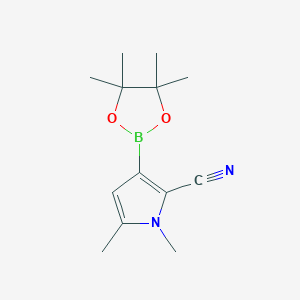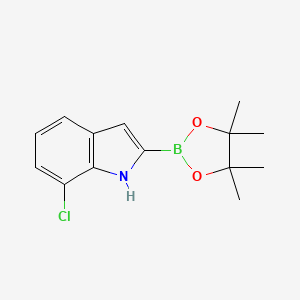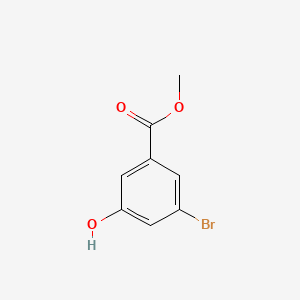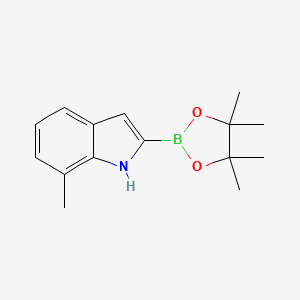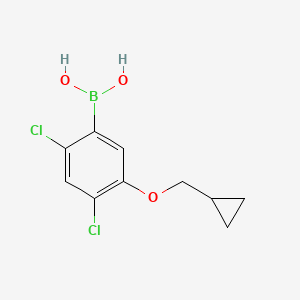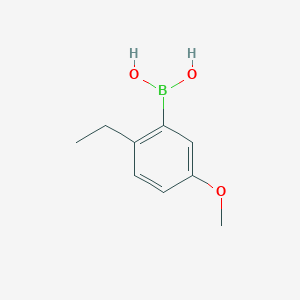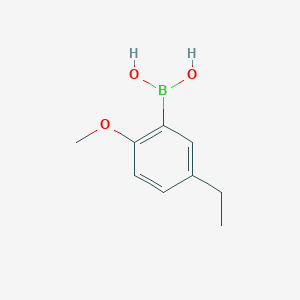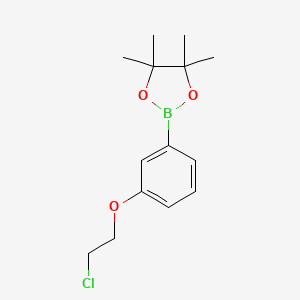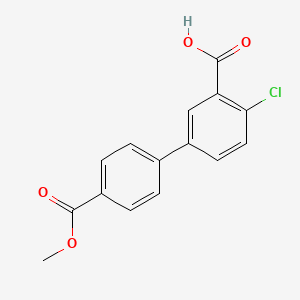
2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid
Vue d'ensemble
Description
“2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” is a chemical compound . It is related to “4-Methoxycarbonylphenylboronic acid”, which is used in various chemical reactions .
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, involves six steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” can be represented by the formula C15H11ClO4 .Chemical Reactions Analysis
“4-Methoxycarbonylphenylboronic acid” is used in various chemical reactions such as Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, One-pot ipso-nitration of arylboronic acids, and Copper-catalyzed nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” include a molecular weight of 290.699g/mol .Applications De Recherche Scientifique
Synthesis and Manufacturing
- 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors, a group of compounds with potential for diabetes therapy. A study by Zhang et al. (2022) describes the use of dimethyl terephthalate as a starting material in a six-step process to prepare this compound, which demonstrates scalability and cost-effectiveness in industrial production (Zhang et al., 2022).
Molecular and Crystal Structures
- Qian et al. (2005) investigated 2-(4-hydroxyphenylazo)benzoic acid and 3,5-dimethoxy-4-hydroxycinnamic acid, matrices for MALDI-TOF-MS research, which share structural similarities with 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid. These compounds have been structurally elucidated to understand their role in mass spectrometry analysis (Qian & Huang, 2005).
Pharmaceutical Research
- The compound's derivatives have been explored for their antibacterial activity. Rai et al. (2009) synthesized novel oxadiazole derivatives using substituted benzoic acid, demonstrating significant antibacterial properties against various bacteria. This research highlights the potential of 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid derivatives in developing new antibacterial agents (Rai et al., 2009).
Chemical Process Development
- In the study by Mayershofer et al. (2006), benzoic acid derivatives, including those structurally related to 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid, were used in the synthesis of ruthenium-based metathesis catalysts. This research provides insights into the application of these compounds in developing new materials through cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Safety And Hazards
The safety data sheet for a related compound, “2-Chlorobenzoic acid”, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Orientations Futures
The future directions for “2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” and related compounds could involve their use in the synthesis of new drugs. For example, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Propriétés
IUPAC Name |
2-chloro-5-(4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGDYJSLXJBJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690718 | |
| Record name | 4-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261903-35-8 | |
| Record name | 4-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




